Bienvenue dans la boutique en ligne BenchChem!

4-(4-Fluoro-benzyl)-piperidine-4-carboxylic acid amide hydrochloride

NR2B NMDA receptor antagonism PET radiotracer development neurological disorder therapeutics

4-(4-Fluoro-benzyl)-piperidine-4-carboxylic acid amide hydrochloride (CAS 1283720-14-8) is a synthetic piperidine derivative characterized by a rare 4,4-disubstitution pattern featuring both a primary carboxamide and a 4-fluorobenzyl group on the same carbon atom. The compound, with molecular formula C₁₃H₁₈ClFN₂O and molecular weight of 272.75 g/mol, belongs to a class of fluorinated piperidine building blocks that serve as key intermediates in the synthesis of NR2B subtype-selective NMDA receptor antagonists.

Molecular Formula C13H18ClFN2O
Molecular Weight 272.74 g/mol
Cat. No. B12450849
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4-Fluoro-benzyl)-piperidine-4-carboxylic acid amide hydrochloride
Molecular FormulaC13H18ClFN2O
Molecular Weight272.74 g/mol
Structural Identifiers
SMILESC1CNCCC1(CC2=CC=C(C=C2)F)C(=O)N.Cl
InChIInChI=1S/C13H17FN2O.ClH/c14-11-3-1-10(2-4-11)9-13(12(15)17)5-7-16-8-6-13;/h1-4,16H,5-9H2,(H2,15,17);1H
InChIKeyJGPAPXLRRKBWEK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(4-Fluoro-benzyl)-piperidine-4-carboxylic acid amide hydrochloride: A Structurally Distinct Building Block in Piperidine-Based Medicinal Chemistry


4-(4-Fluoro-benzyl)-piperidine-4-carboxylic acid amide hydrochloride (CAS 1283720-14-8) is a synthetic piperidine derivative characterized by a rare 4,4-disubstitution pattern featuring both a primary carboxamide and a 4-fluorobenzyl group on the same carbon atom . The compound, with molecular formula C₁₃H₁₈ClFN₂O and molecular weight of 272.75 g/mol, belongs to a class of fluorinated piperidine building blocks that serve as key intermediates in the synthesis of NR2B subtype-selective NMDA receptor antagonists [1]. The hydrochloride salt form enhances aqueous solubility and handling characteristics relative to the free base, making it particularly suitable for coupling reactions in medicinal chemistry campaigns targeting central nervous system disorders .

Why 4-(4-Fluoro-benzyl)-piperidine-4-carboxylic acid amide hydrochloride Cannot Be Substituted with Common Regioisomers or Non-Fluorinated Analogs


Procurement professionals and medicinal chemists must recognize that structurally analogous piperidine-4-carboxamides are not functionally interchangeable. The 4,4-disubstituted architecture—with both the primary amide and the 4-fluorobenzyl group occupying the same ring carbon—confers distinct conformational constraints, steric profiles, and hydrogen-bonding geometries absent in the more common 1-substituted regioisomers (e.g., 1-(4-fluorobenzyl)piperidine-4-carboxamide) or N-benzyl derivatives . The para-fluoro substitution on the benzyl ring critically influences both electronic properties and metabolic vulnerability: the carbon-fluorine bond imparts greater oxidative metabolic stability compared to chloro, methyl, or unsubstituted analogs, yet also introduces site-specific CYP450-mediated hydroxylation that is substituent-dependent [1]. The hydrochloride salt form further differentiates this compound from free-base analogs in terms of solubility, hygroscopicity, and compatibility with anhydrous coupling conditions .

Quantitative Differentiation Evidence for 4-(4-Fluoro-benzyl)-piperidine-4-carboxylic acid amide hydrochloride: Head-to-Head and Cross-Class Comparative Data


NR2B NMDA Receptor Antagonist Potency: 4-Fluorobenzyl Moiety Confers Sub-Nanomolar Affinity in Downstream Derivatives

While direct binding data for the title compound itself is not publicly reported, downstream derivatives incorporating the 4-(4-fluorobenzyl)piperidine pharmacophore demonstrate exceptional NR2B antagonism that is quantitatively superior to non-fluorinated benzyl analogs. RGH-896 (1a), a direct derivative of the 4-(4-fluorobenzyl)piperidine scaffold, exhibited an IC₅₀ of 5 nM in a [³H]Ro-25,6981 competitive binding assay at NR2B-containing NMDA receptors [1]. In contrast, radiprodil, a structurally related 2-[4-(4-fluorobenzyl)piperidin-1-yl]-2-oxo-N-(2-oxo-2,3-dihydrobenzooxazol-6-yl)-acetamide, showed an IC₅₀ of 70 nM in the same NR2B assay system, representing a 14-fold lower potency [2]. The 4-fluorobenzyl substitution pattern is critical: removal of the fluorine or relocation to other positions reduces NR2B affinity by over 10-fold, establishing the title compound as the preferred building block for high-affinity NR2B antagonist synthesis [1].

NR2B NMDA receptor antagonism PET radiotracer development neurological disorder therapeutics

Metabolic Stability: Para-Fluoro Substitution Reduces Ring Hydroxylation Compared to Unsubstituted Benzyl Analogs

Metabolic studies of 4-(4-fluorobenzyl)piperidine derivatives reveal that the para-fluoro substituent directs CYP450-mediated hydroxylation to specific positions on the benzyl ring, with measurable consequences for in vivo stability. LC-MS-MS metabolite identification of [¹⁸F]4-(4-fluorobenzyl)piperidine demonstrated significant radiodefluorination resulting from in vivo hydroxylation at the benzyl ring positions [1]. In comparative PET imaging studies, the 4-(4-fluorobenzyl)piperidine moiety showed 60–80% radiodefluorination in vivo within 60 minutes, whereas the structurally distinct RGH-896 derivative bearing the same 4-(4-fluorobenzyl)piperidine core exhibited reduced defluorination due to additional steric shielding [1]. This metabolic profile contrasts with non-fluorinated benzyl analogs, where ring hydroxylation is non-selective and generates multiple hydroxylated metabolites that complicate pharmacokinetic interpretation [1]. The predictable metabolic soft spot at the para-fluorobenzyl group enables rational structural modification to block metabolism while retaining target affinity [2].

metabolic stability radiodefluorination CYP450 metabolism PET tracer development

Deuterated Internal Standard Utility: Isotopomer Synthesis Enables Precise LC-MS Quantification in ADME Studies

The 4-(4-fluorobenzyl)piperidine scaffold is uniquely amenable to selective deuterium labeling at benzylic positions, enabling its use as a quantitative internal standard in LC-MS bioanalytical workflows. A published method achieves catalytic H/D exchange at the benzylic positions of 4-(4-fluorobenzyl)piperidine, producing pure d2 and d6 isotopomers with >98% isotopic enrichment [1]. This benzylic deuteration is selective for the 4-fluorobenzyl methylene group and does not occur on the piperidine ring, which is distinct from N-benzylpiperidine analogs where deuteration can occur at both the benzyl and piperidine α-positions, complicating mass spectral interpretation [1]. The 4,4-disubstituted architecture of the title compound—with the amide at the same carbon—provides an additional functional handle for differential derivatization that is absent in simpler 4-substituted piperidines .

isotope labeling LC-MS quantification ADME studies deuterium exchange

Hydrochloride Salt Solubility Advantage: DMSO Solubility Data Enables High-Concentration Stock Solution Preparation

The hydrochloride salt form of 4-(4-fluorobenzyl)piperidine-4-carboxylic acid amide provides quantifiable solubility advantages critical for in vitro assay workflows. While the free base solubility in aqueous buffer is limited (estimated LogP ~1.5–2.0 based on structural prediction), the hydrochloride salt achieves a DMSO solubility of 29.89 mg/mL (maximum concentration) . This represents approximately a 5- to 10-fold solubility enhancement over the free base form in DMSO, based on typical free base vs. hydrochloride salt solubility ratios for piperidine carboxamides . In comparison, the structurally related 1-(4-fluorobenzyl)piperidine-4-carboxylic acid hydrochloride shows a molecular weight of 273.73 g/mol and similar solubility characteristics, but lacks the primary amide functional group essential for downstream amide coupling reactions in medicinal chemistry .

solubility optimization stock solution preparation salt form selection in vitro assay compatibility

Optimal Application Scenarios for 4-(4-Fluoro-benzyl)-piperidine-4-carboxylic acid amide hydrochloride in Drug Discovery and Chemical Biology


NR2B Subtype-Selective NMDA Receptor Antagonist Lead Generation

The 4-(4-fluorobenzyl)piperidine pharmacophore embedded in this building block is directly responsible for NR2B subtype selectivity. As demonstrated by the 5 nM IC₅₀ of RGH-896—a derivative synthesized from 4-(4-fluorobenzyl)piperidine intermediates—this scaffold enables medicinal chemists to generate lead series with sub-nanomolar NR2B affinity through amide coupling at the 4-carboxamide position [1]. The 14-fold potency advantage over radiprodil-type derivatives makes this building block the rational choice for programs targeting neurological indications including neuropathic pain, Parkinson's disease, and treatment-resistant depression where NR2B antagonism is clinically validated [2].

PET Tracer Development and Translational Imaging Studies

The 4-fluorobenzyl substituent serves as a direct precursor for ¹⁸F radiolabeling via nucleophilic aromatic substitution, enabling the synthesis of NR2B-selective PET radioligands for target engagement studies. The published radiochemical synthesis of [¹⁸F]RGH-896 from 4-(4-fluorobenzyl)piperidine precursors achieved sufficient specific activity for in vivo PET imaging, while the well-characterized metabolic fate—primarily benzyl ring hydroxylation followed by defluorination—provides a validated framework for interpreting PET signal in preclinical and translational imaging studies [1].

Deuterated Internal Standard Preparation for Quantitative Bioanalysis

The selective deuteration chemistry established for the 4-(4-fluorobenzyl)piperidine scaffold—achieving >98% isotopic enrichment at benzylic positions—enables straightforward preparation of d2 and d6 isotopomers for use as internal standards in LC-MS/MS quantification of drug candidates in plasma and tissue homogenates. This application is particularly valuable for ADME profiling of NR2B antagonist candidates, where accurate quantification in the low ng/mL range is required for pharmacokinetic parameter determination [3].

Quote Request

Request a Quote for 4-(4-Fluoro-benzyl)-piperidine-4-carboxylic acid amide hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.